molecular formula C15H19N3O B259503 1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol

1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol

Cat. No.: B259503
M. Wt: 257.33 g/mol
InChI Key: SPONSQCCSGXLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a benzyl-substituted 1,2,3-triazole moiety at the 4-position of the cyclohexanol ring. This compound belongs to a class of molecules where the cyclohexanol scaffold is functionalized with heterocyclic groups, often explored for their biological activity, catalytic properties, or utility in organic synthesis. The benzyltriazolyl group likely confers unique steric and electronic properties, influencing binding affinity in biological systems or reactivity in synthetic pathways.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-(1-benzyltriazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C15H19N3O/c19-15(9-5-2-6-10-15)14-12-18(17-16-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2

InChI Key

SPONSQCCSGXLFS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Compound Name Structural Features Key Applications/Findings References
1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol Chloroindazolyl substituent TDO2 inhibitor (IC₅₀ data not provided); used in docking studies with moderate predictive accuracy. Demonstrated re-docking RMSD of 0.59 Å but no enrichment in activity correlation .
1-Allyl-cyclohexan-1-ol Allyl group substituent Substrate for isomerization to 1-(prop-1-en-1-yl)-cyclohexan-1-ol using bifunctional catalysts (2 mol% catalyst loading, ~100% conversion) .
1-(4-Methoxyphenyl)cyclohexan-1-ol Methoxyphenyl substituent Precursor in photocycloadditions; converted to cyclobutanes with 85% yield under optimized conditions .
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol Oxadiazole and methyl groups Catalyst or intermediate in organic synthesis; structural data available but specific activity not detailed .
4-{[1-(5-Bromo-1-benzofuran-2-yl)ethyl]amino}cyclohexan-1-ol Bromobenzofuranethylamino group Brominated derivative with potential as a pharmacophore; molecular mass 338.24 g/mol, no explicit activity data .

Key Structural and Functional Differences

Substituent Impact on Biological Activity :

  • The chloroindazolyl group in 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol enhances its role as a TDO2 inhibitor, likely through π-π stacking and hydrophobic interactions with the enzyme’s active site. In contrast, the benzyltriazolyl group in the target compound may exhibit different binding modes due to altered steric bulk and electronic effects .
  • Allyl and methoxyphenyl substituents (e.g., in and ) prioritize synthetic utility over biological activity, enabling isomerization or photocycloaddition reactions via radical or acid-base catalytic mechanisms .

Catalytic vs. Inhibitory Roles :

  • Compounds like 1-allyl-cyclohexan-1-ol are substrates in catalytic processes, whereas chloroindazolyl and benzyltriazolyl derivatives are designed for target engagement in enzyme inhibition.

Limitations in Predictive Methods: Molecular docking of 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol achieved low RMSD (0.59 Å) but failed to correlate docking scores with experimental IC₅₀ values, highlighting challenges in computational prediction for triazole/indazole-containing cyclohexanols .

Data Gaps and Research Needs

  • No direct data on the synthesis, crystallography, or biological activity of 1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol were found in the evidence.
  • Comparative studies with benzoxadiazole-triazole hybrids (e.g., ’s 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one) suggest that spectroscopic or catalytic properties of benzyltriazolyl derivatives warrant further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.